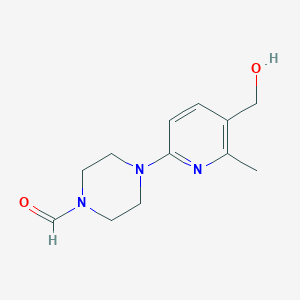
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 2-position and a carboxylic acid group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to couple a bromophenylboronic acid with a pyrimidine derivative.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form different functional groups or reduced to remove the carboxylic acid group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
Substituted Pyrimidines: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with the bromine atom at the 5-position instead of the 2-position.
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C11H7BrN2O2 |
|---|---|
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
2-(2-bromophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) |
InChI-Schlüssel |
LTQHAKQJDUCRSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


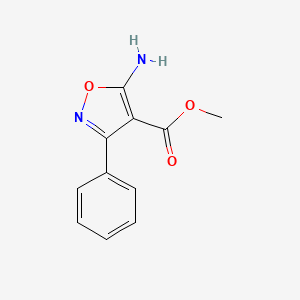
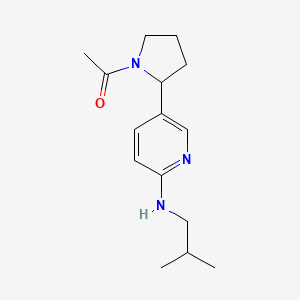
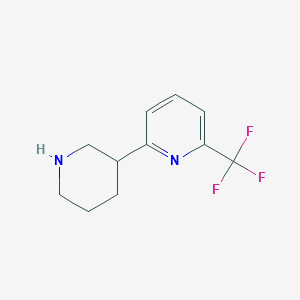


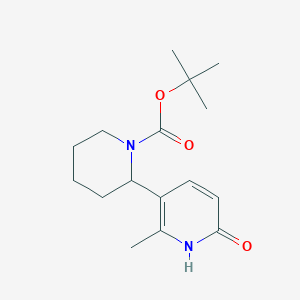
![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
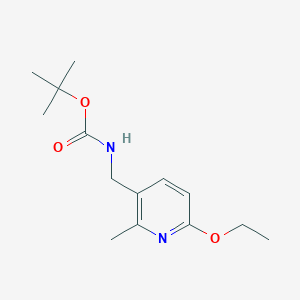
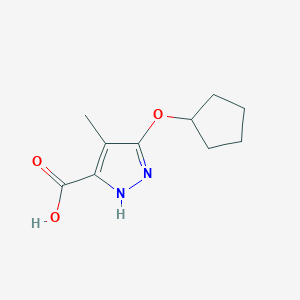
![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)


